molecular formula C9H11B2NO5 B8187508 5-Methoxy-1H-indole-2,7-diboronic acid

5-Methoxy-1H-indole-2,7-diboronic acid

Cat. No.: B8187508
M. Wt: 234.8 g/mol
InChI Key: QIGLBLFBTNRRMP-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-2,7-diboronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure includes a methoxy group at the 5-position and boronic acid groups at the 2 and 7 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of 5-methoxyindole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for 5-Methoxy-1H-indole-2,7-diboronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed borylation process to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indole-2,7-diboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: 5-Methoxyindole.

    Substitution: Various substituted indole derivatives depending on the coupling partner used.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indole-2,7-diboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid groups can form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds with other organic molecules . This property makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures.

Properties

IUPAC Name

(2-borono-5-methoxy-1H-indol-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11B2NO5/c1-17-6-2-5-3-8(11(15)16)12-9(5)7(4-6)10(13)14/h2-4,12-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLBLFBTNRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1NC(=C2)B(O)O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11B2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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